S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride
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Overview
Description
S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride: is a psychedelic compound belonging to the phenethylamine class. It is known for its potent psychoactive effects and has been studied for its interactions with serotonin receptors. This compound is a stereoisomer of 2,5-Dimethoxy-4-bromoamphetamine, which was first synthesized by Alexander Shulgin in 1967 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride typically involves the bromination of 2,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated analogs.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for studying the behavior of phenethylamines.
Biology: It is utilized in research to understand the interaction of psychoactive substances with serotonin receptors, particularly the 5-HT2A receptor .
Medicine: While not used therapeutically, it serves as a tool in neuropharmacology to study the effects of psychedelics on the brain.
Industry: There are no significant industrial applications due to its psychoactive nature and legal restrictions .
Mechanism of Action
The primary mechanism of action involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction leads to altered perception, mood, and cognition. The compound also affects other serotonin receptors, such as 5-HT2B and 5-HT2C, contributing to its overall psychoactive profile .
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-bromoamphetamine (DOB)
- 2,5-Dimethoxy-4-iodoamphetamine (DOI)
- 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Uniqueness: S-(+)-2,5-Dimethoxy-4-bromoamphetamine hydrochloride is unique due to its stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other stereoisomers. This stereoisomer is often more potent and selective in its receptor interactions .
Properties
CAS No. |
50505-93-6 |
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Molecular Formula |
C11H17BrClNO2 |
Molecular Weight |
310.61 g/mol |
IUPAC Name |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
SPBBKPOIDQIWDZ-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Cl |
Origin of Product |
United States |
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